Ethyl 3-ethoxy-5-methylbenzoate
Description
Ethyl 3-ethoxy-5-methylbenzoate (CAS 1126430-96-3) is a benzoate ester derivative with a substituted aromatic ring. Its structure features an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the benzene ring, coupled with an ethyl ester moiety (-COOCH₂CH₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its substitution pattern allows for tailored reactivity and functionalization .
Synthetic routes for analogous benzoate esters often involve hydrolysis, acid chloride formation, and esterification. For example, describes a multi-step synthesis of related benzoate derivatives via saponification of methyl esters, followed by thionyl chloride-mediated conversion to acid chlorides and subsequent coupling with alcohols or amines .
Properties
IUPAC Name |
ethyl 3-ethoxy-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-7-9(3)6-10(8-11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDWCFLTNRJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-5-methylbenzoate can be synthesized through the esterification of 3-ethoxy-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-ethoxy-5-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-ethoxy-5-methylbenzoic acid.
Reduction: 3-ethoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Applications Overview
-
Fragrance Industry
- Ethyl 3-ethoxy-5-methylbenzoate is prized for its pleasant aroma, making it a popular choice in perfumes and scented products. Its unique scent profile contributes to the formulation of various fragrances, enhancing their appeal.
-
Pharmaceutical Applications
- Preliminary research indicates potential antibacterial properties of this compound, suggesting its use in developing new antimicrobial agents. Studies have shown that modifications of related compounds exhibit significant activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .
-
Chemical Synthesis
- The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its unique substitution pattern allows for further chemical modifications, making it a versatile building block in synthetic chemistry.
Antibacterial Activity Study
A study evaluated the antibacterial potential of derivatives related to this compound against several pathogens. Results indicated that specific modifications enhanced antibacterial activity significantly against strains like MRSA, highlighting its potential for pharmaceutical applications .
Fragrance Formulation Research
Research conducted within the fragrance industry demonstrated that formulations containing this compound exhibited improved sensory profiles compared to those without it. This study emphasized the compound's role in enhancing fragrance longevity and appeal .
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-5-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its aromatic structure suggests potential interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Table 1: Comparison of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound | 1126430-96-3 | C₁₁H₁₄O₃* | 194.23* | 3-ethoxy, 5-methyl | Intermediate in organic synthesis |
| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | 2-methoxy | Flavoring agent, JECFA/FCC compliance |
| Ethyl 3-methoxy-5-cyanobenzoate | 661458-28-2 | C₁₁H₁₁NO₃ | 205.21 | 3-methoxy, 5-cyano | Fluorescence detection, coordination polymers |
| Ethyl 3-hydroxy-5-methylbenzoate | 1126430-75-8 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxy, 5-methyl | Potential antioxidant, higher polarity |
| Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate | 2734775-16-5 | C₁₁H₁₁F₃O₃ | 248.20 | 3-ethoxy, 5-trifluoromethyl | Enhanced lipophilicity, agrochemical applications |
*Calculated based on molecular formula.
Structural and Functional Differences
Substituent Effects on Polarity and Reactivity: Ethyl 2-methoxybenzoate: The methoxy group at the 2-position reduces steric hindrance compared to the 3-ethoxy group in the target compound. This positional difference enhances its solubility in ethanol, as noted in JECFA standards . Ethyl 3-methoxy-5-cyanobenzoate: The electron-withdrawing cyano group (-CN) at the 5-position increases electrophilicity, making it suitable for copper-mediated fluorescence detection and coordination chemistry . Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate: The trifluoromethyl (-CF₃) group imparts high lipophilicity and metabolic stability, favoring agrochemical applications .
Physicochemical Properties :
- LogP and Solubility : this compound likely has a higher LogP (≈2.5–3.0) than the hydroxyl analog (LogP ≈1.8) due to reduced polarity. The trifluoromethyl derivative exhibits even higher LogP (≈3.5), enhancing membrane permeability .
- Thermal Stability : Ethoxy and trifluoromethyl groups improve thermal stability compared to methoxy or hydroxyl substituents, as seen in their use in high-temperature reactions .
Applications: Pharmaceutical Intermediates: this compound’s balanced lipophilicity makes it a versatile intermediate. In contrast, the cyano derivative’s reactivity suits metal coordination and sensor applications . Agrochemicals: The trifluoromethyl analog’s resistance to degradation is advantageous in pesticide formulations .
Biological Activity
Ethyl 3-ethoxy-5-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that evaluate its efficacy against different pathogens.
Synthesis and Structural Characteristics
This compound can be synthesized through a series of reactions involving alkylation and esterification processes. The general synthetic route involves the reaction of 3-ethoxy-5-methylbenzoic acid with ethanol in the presence of an acid catalyst, leading to the formation of the desired ester. The synthesis is characterized by high yields and mild reaction conditions, making it a viable candidate for further biological evaluation .
Structure-Activity Relationship (SAR)
The structure of this compound includes a lipophilic aromatic ring and an ethoxy group, which may contribute to its biological activity. SAR studies suggest that modifications to the hydrophilic and lipophilic regions can significantly influence the compound's interaction with biological targets. For instance, variations in chain length or substitution patterns on the aromatic ring can enhance or diminish its pharmacological properties .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations, suggesting potential for therapeutic applications .
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 18 |
| Escherichia coli | 64 | 15 |
Local Anesthetic Effects
In addition to its antimicrobial activity, this compound has been investigated for local anesthetic effects. Studies indicate that compounds with similar structural motifs exhibit significant local anesthetic properties, which may be attributed to their ability to block sodium channels in neuronal membranes. This mechanism is critical for pain relief applications in clinical settings .
Case Studies
- Antibacterial Efficacy Against MRSA : A study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 16 μg/mL, demonstrating its potential as a lead compound in antibiotic development .
- Local Anesthesia Application : Another investigation focused on the local anesthetic properties of ethyl derivatives similar to this compound. Results indicated that these compounds provided effective anesthesia in animal models with minimal toxicity, suggesting their applicability in pain management protocols .
Q & A
Q. What are the typical synthetic routes for Ethyl 3-ethoxy-5-methylbenzoate, and how can researchers optimize yield and purity?
A common approach involves multi-step synthesis starting with alkylation of a phenolic precursor (e.g., 5-methylsalicylic acid) using ethyl bromide under controlled temperature (e.g., 150°C in an autoclave) to introduce the ethoxy group. Subsequent bromination with N-bromosuccinimide (NBS) or similar agents, followed by cyanation or esterification steps, can yield the target compound . Optimization may involve adjusting reaction time, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection. Purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical methods include:
- NMR spectroscopy : Compare experimental - and -NMR spectra with predicted chemical shifts (e.g., δ ~1.3 ppm for ethyl CH, δ ~4.3 ppm for OCH groups).
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 224.2) and assess purity.
- X-ray crystallography : Use SHELX programs for small-molecule refinement to resolve crystal packing and bond angles . Cross-validation with FT-IR (e.g., ester C=O stretch at ~1720 cm) is recommended.
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill management : Absorb with inert materials (e.g., sand) and avoid drainage release .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between predicted and observed NMR signals often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., rotamers of the ethoxy group).
- DFT calculations : Compare computed spectra (using Gaussian or ORCA) with experimental data.
- Crystallographic refinement : Apply SHELXL to resolve ambiguities in bond lengths/angles . Contradictions in mass spectra may require high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
- Degradation kinetics : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- pH-dependent hydrolysis : Prepare buffered solutions (pH 1–13) and track ester bond cleavage via UV-Vis or NMR.
- Light sensitivity : Conduct photostability studies in amber vs. clear glass vials . Advanced models (e.g., Arrhenius plots) can predict shelf-life under storage conditions.
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Common byproducts (e.g., di-ethylated analogs or oxidation derivatives) arise from over-alkylation or incomplete purification. Mitigation strategies:
- Reagent stoichiometry : Limit ethyl bromide to 1.1 equivalents to prevent over-substitution.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for regioselectivity in bromination .
- In-situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress.
Q. What methodologies are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina to identify binding pockets.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.
- Enzyme inhibition assays : Measure IC values in vitro (e.g., acetylcholinesterase inhibition for neuroactivity studies). Ensure solubility in assay buffers using co-solvents (e.g., DMSO ≤0.1% v/v) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Re-evaluate force fields : Adjust parameters in software like COSMO-RS for polar solvents (e.g., water, ethanol).
- Experimental validation : Use shake-flask method with UV detection to measure solubility limits.
- Ternary phase diagrams : Explore co-solvent systems (e.g., PEG-400/water) to enhance accuracy .
Q. What steps can be taken to validate synthetic intermediates when spectral libraries are unavailable?
- Derivatization : Convert intermediates to crystalline derivatives (e.g., hydrazones) for X-ray analysis .
- Isotopic labeling : Synthesize -labeled analogs to confirm peak assignments in NMR.
- Collaborative databases : Share raw data via platforms like CCDC or PubChem for peer validation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
